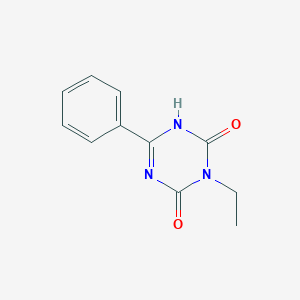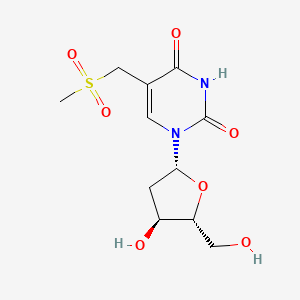
Thymidine, alpha-(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, alpha-(methylsulfonyl)- is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a methylsulfonyl group to the alpha position of the thymidine molecule. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, alpha-(methylsulfonyl)- typically involves the introduction of a methylsulfonyl group to the thymidine molecule. This can be achieved through a series of chemical reactions, including sulfonation and methylation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the addition of the methylsulfonyl group.
Sulfonation: Thymidine is first treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl group.
Methylation: The sulfonylated thymidine is then reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl group, resulting in thymidine, alpha-(methylsulfonyl)-.
Industrial Production Methods
Industrial production of thymidine, alpha-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Thymidine, alpha-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to thymidine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can revert the compound to thymidine.
科学的研究の応用
Thymidine, alpha-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Industry: The compound is used in the production of specialized DNA probes and diagnostic tools.
作用機序
The mechanism of action of thymidine, alpha-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can result in the inhibition of cell proliferation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Thymidine: The unmodified nucleoside that pairs with adenine in DNA.
5-Methyluridine: A similar nucleoside with a methyl group at the 5-position of uridine.
2’-Deoxyuridine: A nucleoside similar to thymidine but lacking the methyl group.
Uniqueness
Thymidine, alpha-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for research and therapeutic applications.
特性
CAS番号 |
72687-18-4 |
|---|---|
分子式 |
C11H16N2O7S |
分子量 |
320.32 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfonylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7S/c1-21(18,19)5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)20-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChIキー |
OFUBWGLTPMSHFG-DJLDLDEBSA-N |
異性体SMILES |
CS(=O)(=O)CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CS(=O)(=O)CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


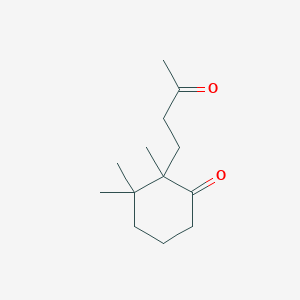
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

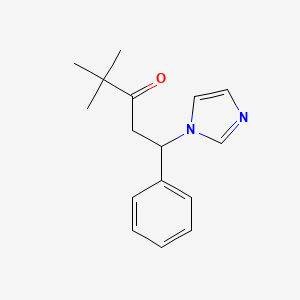
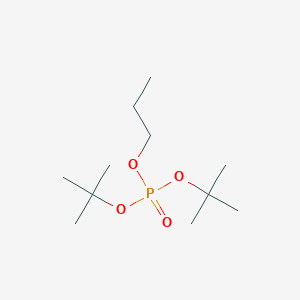
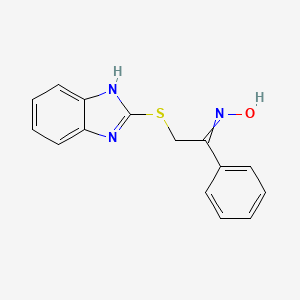
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
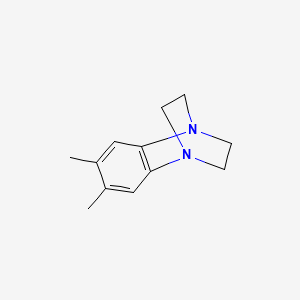

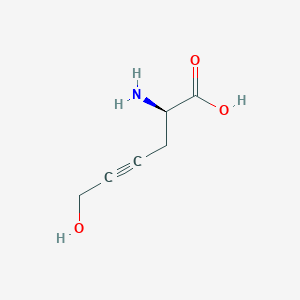

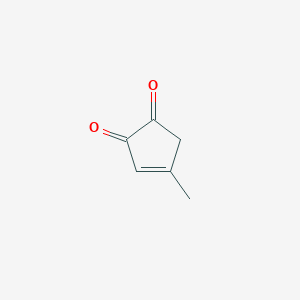
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
